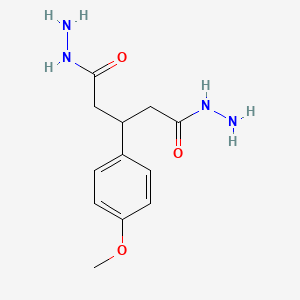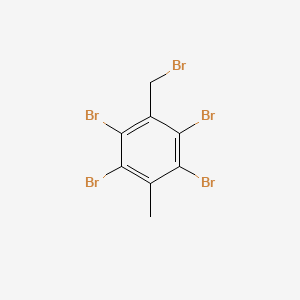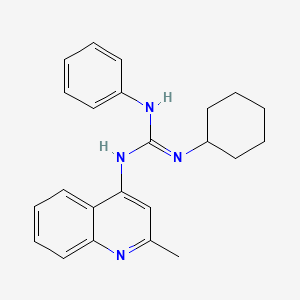
lithium;9-propylfluoren-9-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;9-propylfluoren-9-ide is an organolithium compound that features a lithium atom bonded to a 9-propylfluoren-9-ide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;9-propylfluoren-9-ide typically involves the reaction of 9-propylfluorene with a strong base, such as n-butyllithium. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen. The reaction conditions usually include low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;9-propylfluoren-9-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: It can be reduced to form fluorenyl anions.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of various substituted fluorenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, fluorenyl anions, and various substituted fluorenes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Lithium;9-propylfluoren-9-ide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound is explored for its potential in the development of new materials, including polymers and electronic materials.
Catalysis: It can act as a catalyst or catalyst precursor in various chemical reactions.
Pharmaceutical Research: The compound is investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of lithium;9-propylfluoren-9-ide involves the nucleophilic attack of the fluorenyl anion on electrophilic centers. The lithium atom stabilizes the negative charge on the fluorenyl moiety, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic applications to form new carbon-carbon or carbon-heteroatom bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium;9-phenylfluoren-9-ide
- Lithium;9-methylfluoren-9-ide
- Lithium;9-butylfluoren-9-ide
Comparison
Lithium;9-propylfluoren-9-ide is unique due to the presence of the propyl group, which can influence its reactivity and the steric properties of the compound. Compared
Propriétés
Numéro CAS |
65828-53-7 |
|---|---|
Formule moléculaire |
C16H15Li |
Poids moléculaire |
214.3 g/mol |
Nom IUPAC |
lithium;9-propylfluoren-9-ide |
InChI |
InChI=1S/C16H15.Li/c1-2-7-12-13-8-3-5-10-15(13)16-11-6-4-9-14(12)16;/h3-6,8-11H,2,7H2,1H3;/q-1;+1 |
Clé InChI |
PEGNJLRJCOLBDJ-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CCC[C-]1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


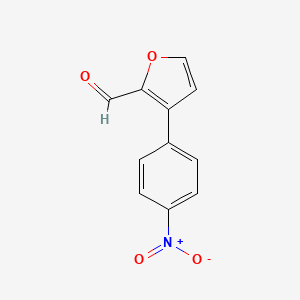
![Methyl [(2R,6R)-6-methyloxan-2-yl]acetate](/img/structure/B14464297.png)
![Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-](/img/structure/B14464299.png)
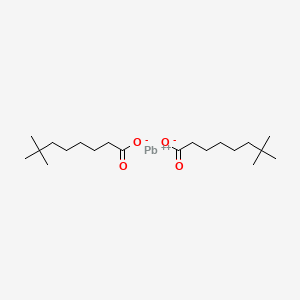
![2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14464307.png)
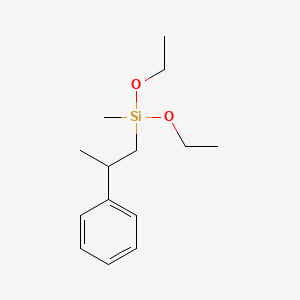
![Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B14464327.png)
![6-Amino-4-[2-(sulfooxy)ethanesulfonyl]naphthalene-2-sulfonic acid](/img/structure/B14464331.png)

